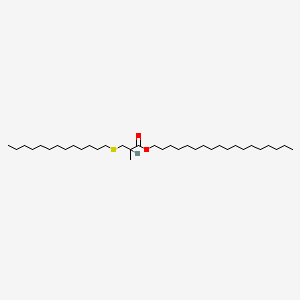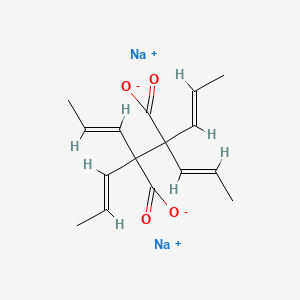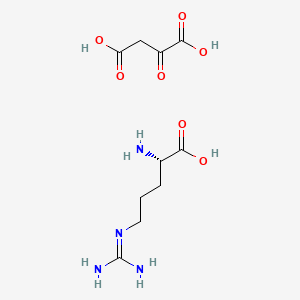
2-((2-Methyl-1-oxoallyl)oxy)ethyl hydrogen 3-chloro-2-hydroxypropylphthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-Methyl-1-oxoallyl)oxy)ethyl hydrogen 3-chloro-2-hydroxypropylphthalate is an organic compound with the molecular formula C17H19ClO7 and a molecular weight of 370.78 g/mol . It is characterized by its carboxylic ester structure and is typically found as a colorless or pale yellow liquid . This compound is soluble in organic solvents such as alcohols and ethers but is insoluble in water . It is commonly used as a stabilizer and protective agent in polyurethane resins and coatings due to its excellent thermal stability and UV resistance .
Métodos De Preparación
The synthesis of 2-((2-Methyl-1-oxoallyl)oxy)ethyl hydrogen 3-chloro-2-hydroxypropylphthalate can be achieved through the reaction of 3-chloro-2-hydroxypropyl phthalate with 2-methylpropanone in the presence of a base . The reaction conditions typically involve moderate temperatures and the use of organic solvents to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
2-((2-Methyl-1-oxoallyl)oxy)ethyl hydrogen 3-chloro-2-hydroxypropylphthalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2-((2-Methyl-1-oxoallyl)oxy)ethyl hydrogen 3-chloro-2-hydroxypropylphthalate has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-((2-Methyl-1-oxoallyl)oxy)ethyl hydrogen 3-chloro-2-hydroxypropylphthalate involves its interaction with molecular targets through its functional groups. The carboxylic ester and hydroxyl groups allow it to form stable complexes with other molecules, enhancing its stabilizing and protective properties . The compound’s resistance to UV degradation is attributed to its ability to absorb and dissipate UV radiation, thereby protecting the underlying materials .
Comparación Con Compuestos Similares
Similar compounds to 2-((2-Methyl-1-oxoallyl)oxy)ethyl hydrogen 3-chloro-2-hydroxypropylphthalate include:
Mono-2-(Methacryloyloxy)ethyl maleate: This compound has similar stabilizing properties but differs in its molecular structure and specific applications.
2-((2-Methyl-1-oxoallyl)oxy)ethyl acetoacetate: Another related compound with similar functional groups but different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer excellent thermal stability and UV resistance, making it particularly valuable in the coatings and polymer industries .
Propiedades
Número CAS |
54380-33-5 |
|---|---|
Fórmula molecular |
C17H19ClO7 |
Peso molecular |
370.8 g/mol |
Nombre IUPAC |
3-(3-chloro-2-hydroxypropyl)-2-[2-(2-methylprop-2-enoyloxy)ethoxycarbonyl]benzoic acid |
InChI |
InChI=1S/C17H19ClO7/c1-10(2)16(22)24-6-7-25-17(23)14-11(8-12(19)9-18)4-3-5-13(14)15(20)21/h3-5,12,19H,1,6-9H2,2H3,(H,20,21) |
Clave InChI |
XNXYNGQBOWXCJQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)OCCOC(=O)C1=C(C=CC=C1C(=O)O)CC(CCl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















